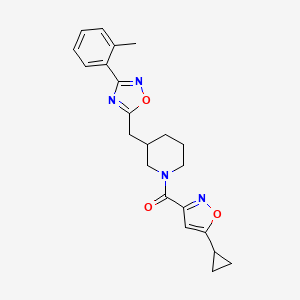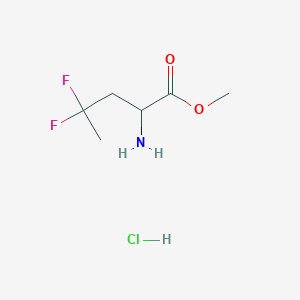
Methyl 2-amino-4,4-difluoropentanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-amino-4,4-difluoropentanoate hydrochloride” is a chemical compound with the CAS Number: 2243509-31-9 . It has a molecular weight of 203.62 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .
Molecular Structure Analysis
The InChI Code for “Methyl 2-amino-4,4-difluoropentanoate hydrochloride” is 1S/C6H11F2NO2.ClH/c1-6(7,8)3-4(9)5(10)11-2;/h4H,3,9H2,1-2H3;1H . This indicates the molecular structure of the compound. It contains a total of 21 bonds, including 10 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
“Methyl 2-amino-4,4-difluoropentanoate hydrochloride” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 203.62 .科学的研究の応用
Molecular Docking and Structural Analysis
- Spectroscopic and structural investigations have been conducted on derivatives of butanoic acid, highlighting their potential in biological activities and pharmacological importance. The study utilized molecular docking to reveal that these compounds could inhibit Placenta growth factor (PIGF-1), suggesting their potential in medicinal applications (Vanasundari et al., 2018).
Synthesis of Fluorinated Amino Acids
- Research focused on the stereoselective syntheses of fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, from 4,4,4-trifluoro-3-methylbutanoic acid. These compounds were synthesized through a series of reactions, including chiral oxazoline formation and oxidative rearrangement, highlighting the significance of such fluorinated compounds in medicinal chemistry (Pigza et al., 2009).
Nonlinear Optical Materials
- The dipole moment and first hyperpolarizabilities of certain compounds indicate their potential as good candidates for nonlinear optical materials. This is based on theoretical studies, including natural bond orbital (NBO) analysis and density functional theory (DFT) calculations, which provide insights into the reactivity and stability of these molecules (Vanasundari et al., 2018).
Pharmaceutical Applications
- Several studies have synthesized and characterized novel compounds for potential pharmaceutical applications. For example, the synthesis of glufosinate, an herbicide, from specific precursors via hydroformylation–amidocarbonylation, showcases the versatility of chemical synthesis in creating compounds with significant biological activities (Sakakura et al., 1991).
Spectroscopic and Diffractometric Studies
- Polymorphism in pharmaceutical compounds is a critical aspect of drug development, affecting the drug's stability, solubility, and bioavailability. Studies using spectroscopic and diffractometric techniques have been conducted to characterize polymorphic forms of investigational pharmaceutical compounds, providing valuable information for the development and formulation of drugs (Vogt et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
将来の方向性
特性
IUPAC Name |
methyl 2-amino-4,4-difluoropentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO2.ClH/c1-6(7,8)3-4(9)5(10)11-2;/h4H,3,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEAEMABDOXHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)OC)N)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2944547.png)
![4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2944548.png)
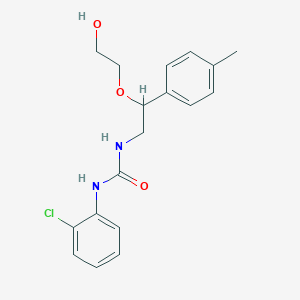
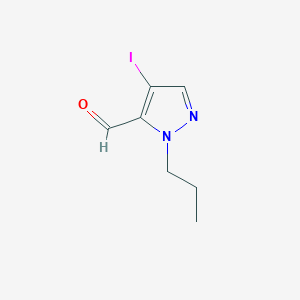
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2944554.png)
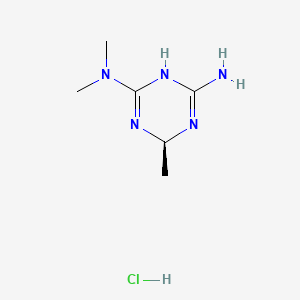
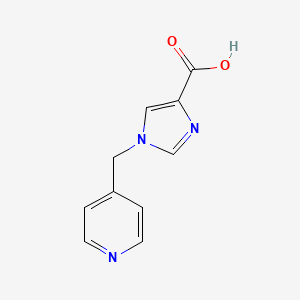
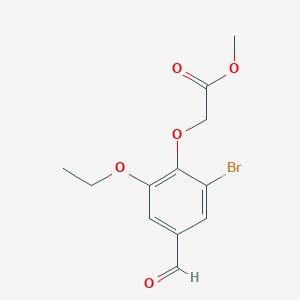
![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfanyl)-1-ethanone](/img/structure/B2944562.png)
![5-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2944563.png)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2944564.png)


